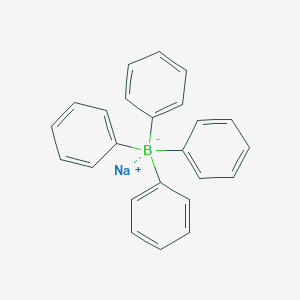

Sodium tetraphenylborate

Übersicht

Beschreibung

Vorbereitungsmethoden

Grignard Reagent Method Using Magnesium and Chlorobenzene

Reaction Mechanism and Procedure

The Grignard reagent method is the most widely documented industrial approach for synthesizing sodium tetraphenylborate. This method involves three stages: (1) formation of a phenylmagnesium bromide Grignard reagent, (2) reaction with boron trifluoride diethyl etherate to form tetraphenylboron magnesium chloride, and (3) hydrolysis with sodium carbonate to yield the final product .

In the first step, magnesium reacts with chlorobenzene in a mixed solvent system of dry toluene and tetrahydrofuran (THF). The THF enhances the reactivity of magnesium by stabilizing the Grignard intermediate, while toluene moderates the exothermic reaction . A catalytic amount of iodine initiates the reaction, which proceeds under reflux conditions. The molar ratio of magnesium to chlorobenzene is maintained at ≥1:1 to ensure complete conversion .

The second step involves adding boron trifluoride (BF₃) diethyl etherate and toluene to the Grignard reagent. BF₃ acts as a Lewis acid, facilitating the insertion of boron into the phenyl-magnesium bond. The volume ratio of toluene to BF₃ etherate (50–100%) critically influences the yield, as excess toluene reduces side reactions .

Optimization of Reaction Conditions

Key parameters for optimization include:

-

Solvent Ratios : A toluene:THF ratio of 1:1 to 6:1 balances reactivity and safety . Higher THF concentrations accelerate Grignard formation but increase fire risks.

-

BF₃ Dosage : Adding 20–100% BF₃ etherate (by weight relative to chlorobenzene) ensures complete boron incorporation without over-saturating the reaction .

-

Hydrolysis : Sodium carbonate (Na₂CO₃) is preferred over NaOH due to its milder basicity, which minimizes decomposition of the tetraphenylborate ion .

Table 1 summarizes results from three optimized embodiments of this method :

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Toluene:THF ratio | 2:1 | 3:1 | 4.5:1 |

| BF₃ etherate (mL) | 20 | 30 | 40 |

| Yield (g) | 21.0 | 23.5 | 24.5 |

| Purity (%) | >99.0 | >99.0 | >99.0 |

Yield and Product Purity

The method consistently achieves yields >95% with purity exceeding 99%, attributable to the inert solvent system and controlled hydrolysis. Post-synthesis purification involves crystallization from toluene-petroleum ether mixtures, effectively removing residual magnesium salts .

Boron Trihalide and Phenyl Magnesium Halide Method

Synthesis Steps

An alternative route involves reacting phenylmagnesium halides (e.g., PhMgBr) with boron trihalides (BX₃, X = Cl, F) in ether solvents. The intermediate boron tetraphenyl magnesium halide (MgBPh₄X) is treated with NaCl to precipitate NaBPh₄ .

For example, phenylmagnesium bromide reacts with boron trifluoride etherate in diethyl ether:

3\cdot\text{OEt}2 \rightarrow \text{MgBPh}4\text{F} + \text{MgBrF} + \text{Et}2\text{O}

The intermediate is hydrolyzed with aqueous NaCl, yielding NaBPh₄ as a white precipitate .

Key Parameters and Considerations

-

Halide Choice : Boron trifluoride is preferred over BCl₃ due to reduced side reactions with ether solvents .

-

Salt Precipitation : Saturating the aqueous phase with NaCl maximizes product recovery via the common-ion effect .

-

Safety : Diethyl ether’s low boiling point (35°C) necessitates strict temperature control to prevent explosions .

This method achieves ~85% yield but requires careful handling of volatile ethers, limiting its industrial adoption compared to the Grignard-THF approach .

Sodium Tetrafluoroborate and Aryl Halide Route

Procedure Under Inert Atmosphere

A novel method employs sodium tetrafluoroborate (NaBF₄) and bromobenzene in tetrahydrofuran (THF) under argon . Magnesium turnings and 1,2-dibromoethane initiate a exothermic reaction, forming this compound directly:

4 + 4 \text{PhBr} + 4 \text{Mg} \rightarrow \text{NaBPh}4 + 4 \text{MgBrF}

The reaction proceeds at 0–20°C for 12 hours, after which the product is extracted with acetonitrile and precipitated using ether-hexane mixtures .

Modifications and Scalability

-

Catalysis : Adding palladium nitrate (Pd(NO₃)₂) accelerates the reaction but risks boron degradation at elevated temperatures .

-

Solvent Recovery : THF is distilled and reused, reducing costs by ~30% in pilot-scale trials .

This method offers a 96% yield in lab settings but requires stringent inert conditions, making it less suitable for large-scale production without specialized equipment .

Comparative Analysis of Synthesis Methods

Table 2 evaluates the three primary methods:

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| Grignard-THF | 95–99 | >99 | High | Moderate |

| BX₃/PhMgX | 80–85 | 97–98 | Low | Low |

| NaBF₄/PhBr | 90–96 | 98–99 | Moderate | High |

The Grignard-THF method excels in yield and scalability, while the NaBF₄ route offers superior safety for small-scale applications.

Industrial Purification and Standardization

Post-synthesis, this compound is purified via recrystallization from toluene and washed with petroleum ether . Standardization involves gravimetric analysis using potassium chloride:

4 + \text{KCl} \rightarrow \text{KBPh}4 \downarrow + \text{NaCl}

Excess NaBPh₄ is titrated with cetylpyridinium chloride to determine exact molarity .

Analyse Chemischer Reaktionen

Preparation of N-Acylonium Salts

NaBPh₄ facilitates the synthesis of N-acylonium salts via reaction with tertiary amines and acid chlorides:

.

This method is effective for diverse substrates, including aliphatic and aromatic acid chlorides, and amines like triethylamine or pyridine derivatives .

Palladium-Catalyzed Cross-Coupling Reactions

NaBPh₄ acts as a phenyl donor in cross-coupling reactions with vinyl/aryl triflates under mild conditions:

| Substrate Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Vinyl triflate | Arylalkene | 75–90 | Pd(PPh₃)₄, THF, 25°C |

| Aryl triflate | Biaryl compound | 65–85 | Pd(OAc)₂, DMF, 60°C |

These reactions proceed via oxidative addition of the triflate to palladium, followed by transmetallation with BPh₄⁻ .

Catalytic Degradation Studies

Research on NaBPh₄ degradation under catalytic conditions revealed:

| Catalyst System | Degradation Rate | Key Observations |

|---|---|---|

| Pd(NO₃)₂ alone | Moderate | Forms lower phenylborates (e.g., 3PB) |

| Pd(NO₃)₂ + HgPh₂ | Accelerated | Rapid TPB depletion; no induction period |

| Phenylmercuric nitrate alone | None | No degradation observed |

The presence of diphenylmercury (HgPh₂) significantly accelerates degradation, suggesting a synergistic Pd–Hg mechanism .

Rhodium-Catalyzed Additions

NaBPh₄ participates in rhodium-catalyzed additions to N-phenylsulfonyl aldimines:

.

This reaction proceeds via borate-to-rhodium transmetallation, enabling enantioselective synthesis of chiral amines.

Stability and Byproduct Analysis

Degradation studies using ¹¹B NMR identified intermediates:

-

Triphenylborate (3PB) forms within 17 hours under Pd catalysis.

-

Diphenylborate (2PB) accumulates at longer reaction times (>48 hours).

-

Induction periods are observed in Hg-free systems, suggesting catalyst activation steps .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Products/Applications |

|---|---|---|

| N-Acylonium formation | RCOCl, R'₃N, CH₃CN | Cationic acylium salts |

| Cross-coupling | Pd catalyst, triflates | Arylalkenes, biaryls |

| Dinitrogen complexation | Fe precursors, N₂ atmosphere | N₂-ligated metal complexes |

| Acid decomposition | H⁺ (strong acid) | BPh₃, benzene |

Wissenschaftliche Forschungsanwendungen

Environmental Applications

1.1 Wastewater Treatment

Sodium tetraphenylborate is notably effective in the removal of radioactive isotopes from wastewater. It has been utilized to precipitate cesium-137 from contaminated water, which is crucial for nuclear waste management. The compound forms insoluble complexes with cesium ions, facilitating their removal from aqueous solutions .

1.2 Removal of Ammonium and Cesium Ions

Recent studies demonstrate that this compound can recover trace amounts of ammonium and cesium ions from aqueous waste streams. This capability is particularly valuable in treating industrial effluents and enhancing the efficiency of waste management processes .

Biochemical Applications

2.1 Antimicrobial Activity

This compound exhibits selective bactericidal activity against pathogenic bacteria such as Neisseria meningitidis and Neisseria gonorrhoeae. Research indicates that this compound can significantly reduce bacterial viability while showing minimal effects on related non-pathogenic species, highlighting its potential as a targeted antimicrobial agent in clinical settings .

2.2 Ion Transport Studies

In biophysical research, this compound has been employed to study ion transport across lipid bilayers. It facilitates the analysis of charge movement during current transients in membrane systems, providing insights into membrane dynamics and ion channel behavior .

Material Science Applications

3.1 Conductive Polymers

In materials science, this compound is incorporated into polymeric compositions to enhance electrical conductivity. This application is critical in developing advanced materials for electronic devices, sensors, and batteries .

3.2 Sensor Development

This compound is used in the fabrication of selective sensors for various compounds. For instance, it has been utilized in potentiometric titration methods to determine the concentration of specific pharmaceuticals like Septonex with high selectivity over potential interfering substances .

Data Summary

The following table summarizes key applications and findings related to this compound:

Case Study 1: Cesium Removal from Nuclear Waste

A study demonstrated the effectiveness of this compound in precipitating cesium-137 from nuclear waste solutions. The process involved adding NaB(C₆H₅)₄ to contaminated water, resulting in a significant reduction of cesium levels, thus aiding compliance with environmental regulations.

Case Study 2: Antimicrobial Efficacy

In clinical trials, this compound was tested against strains of N. meningitidis and N. gonorrhoeae. Results indicated a high bactericidal effect at low concentrations, suggesting its potential as a new treatment option amidst rising antibiotic resistance.

Wirkmechanismus

Sodium tetraphenylborate exerts its effects primarily through ion exchange and complex formation. The compound forms stable, crystalline N-acylammonium salts by ion exchange with tertiary amines and acid chlorides. It also acts as a phenyl donor in palladium-catalyzed cross-coupling reactions, facilitating the formation of arylalkenes and biaryl compounds . The molecular targets include tertiary amines, acid chlorides, and palladium catalysts, and the pathways involved are ion exchange and cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Other Tetraphenylborate Salts

Sodium tetraphenylborate belongs to a family of tetraphenylborate salts, which vary in their counterions. Key comparisons include:

Key Findings :

- Ion Selectivity : Sodium tetrakis(4-fluorophenyl)borate outperforms NaBPh₄ in Cs⁺/K⁺ separation due to fluorinated phenyl groups enhancing ion recognition .

- Solubility: Tetrabutylammonium tetraphenylborate exhibits superior solubility in non-polar solvents (e.g., 3-pentanone), making it ideal for studying ion-pair interactions in mixed solvents .

Boron-Containing Compounds

Boronic Acids (e.g., 3-Thiophenylboronic Acid)

Boronic acids (R-B(OH)₂) differ fundamentally from NaBPh₄ in reactivity and structure. For example, 3-thiophenylboronic acid (C₆H₄SBr) undergoes Suzuki-Miyaura coupling, whereas NaBPh₄ is redox-inert .

| Property | NaBPh₄ | 3-Thiophenylboronic Acid |

|---|---|---|

| Reactivity | Non-reactive; stable anion. | Reacts with diols and halides. |

| Solubility | Soluble in polar organic solvents. | Soluble in water and alcohols. |

| Applications | Precipitation, sensors. | Organic synthesis, drug design. |

Key Contrast: Boronic acids are versatile in covalent bonding (e.g., forming boronate esters with diols), while NaBPh₄ serves as a non-covalent precipitating agent .

Antagonistic Salts

Antagonistic salts consist of hydrophilic and hydrophobic ion pairs. NaBPh₄ (Na⁺ + BPh₄⁻) is compared to:

- Sodium dodecyl sulfate (SDS) : Forms micelles in water, unlike NaBPh₄, which precipitates ions.

Precipitating Agents

NaBPh₄ is compared to other precipitating reagents:

Data Tables

Table 1: Conductivity Comparison in 2-Ethoxyethanol (35–50°C)

| Salt | Λ (S·cm²/mol) | Ion-Solvent Interaction |

|---|---|---|

| This compound | 45–60 | Weak (free ions) |

| Tetrabutylammonium bromide | 70–85 | Moderate |

| Sodium bromide | 90–110 | Strong (solvent-separated) |

| Condition | Stability Outcome |

|---|---|

| 65°C + 10 ppm Cu(II) | Decomposes within 3 weeks (pH drops to 10.7). |

| 23°C + 100 ppm Cu(II) | Stable for 6–8 months (Cu(II) precipitates). |

| 0.5 M OH⁻ (pH >13) | Enhanced stability; delays decomposition. |

Biologische Aktivität

Sodium tetraphenylborate (NaBPh₄) is a boron-based compound that has garnered attention for its unique biological activities, particularly in antimicrobial applications. This article explores the various aspects of its biological activity, including its mechanism of action, specific case studies, and relevant research findings.

Overview of this compound

This compound is an ionic compound formed from sodium ions and tetraphenylborate anions. Its structure consists of four phenyl groups attached to a boron atom, contributing to its hydrophobic properties and potential interactions with biological molecules.

This compound exhibits bactericidal activity primarily through its interaction with bacterial membranes. The compound disrupts membrane integrity, leading to cell lysis. Research indicates that NaBPh₄ selectively targets specific bacterial strains while sparing others, which is crucial for minimizing collateral damage to beneficial microbiota.

Selective Bactericidal Activity

Recent studies have highlighted the selective bactericidal properties of this compound against pathogenic bacteria such as Neisseria meningitidis and Neisseria gonorrhoeae. For instance, a study demonstrated that NaBPh₄ effectively reduced bacterial load in infected models while showing significantly lower toxicity to closely related commensal species like Neisseria lactamica at higher concentrations .

Table 1: Bactericidal Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Neisseria meningitidis | 0.5 µg/mL | High sensitivity |

| Neisseria gonorrhoeae | 1 µg/mL | Effective at reducing infection load |

| Neisseria lactamica | 5 µg/mL | Minimal effect observed |

Case Studies

- Antimicrobial Efficacy : A study published in the Antimicrobial Agents and Chemotherapy journal reported that this compound displayed potent activity against pathogenic strains responsible for significant human infections. The study utilized both in vitro and in vivo models to assess efficacy, demonstrating substantial reductions in bacterial counts upon treatment with NaBPh₄ .

- Mechanistic Insights : Another research effort focused on the interaction of NaBPh₄ with lipid bilayers formed from bacterial phosphatidylethanolamine. This study revealed that the compound induces charge movement across membranes during current transients, suggesting a mechanism involving ion transport disruption .

- Biophysical Characterization : Investigations into the binding characteristics of this compound with serum albumin indicated that its binding is both enthalpy- and entropy-driven. This interaction affects the protein's conformational stability and may influence drug delivery systems where albumin serves as a carrier .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for determining sodium tetraphenylborate solubility in aqueous systems?

Gravimetric analysis using controlled precipitation and filtration is the primary method. Dissolve NaTPB in deionized water under alkaline conditions, precipitate with potassium ions, and quantify via filtration and drying. Ensure consistent temperature and ionic strength to minimize discrepancies caused by decomposition or impurities .

Q. How should researchers mitigate decomposition during NaTPB solubility experiments?

Use air-sealed or flowing-air systems to control atmospheric oxygen. Anoxic conditions can accelerate decomposition via reduced transition metal catalysts (e.g., Cu⁺), while flowing air stabilizes phenylborate intermediates. Monitor decomposition using HPLC to track phenylborate species over time .

Q. What safety protocols are critical when handling NaTPB in laboratory settings?

NaTPB is classified as a toxic organic solid (UN 2811). Use fume hoods for powder handling, wear PPE (gloves, goggles), and store in airtight containers away from moisture. Avoid contact with oxidizers or transition metals to prevent unintended catalytic decomposition .

Advanced Research Questions

Q. How do transition metals influence NaTPB decomposition kinetics, and how can this be modeled experimentally?

Copper ions in reduced states (e.g., Cu⁺) catalyze NaTPB decomposition via pseudo-first-order kinetics. Design experiments using statistical methods (e.g., Phase-Band-C studies) to vary metal concentrations and measure rate constants (e.g., 0.0011–0.0013 h⁻¹ under anoxia). Compare results with real waste data to validate models .

Q. What role do tetraphenylborate solids play in accelerating the decomposition of intermediates like triphenylborane?

Solid NaTPB or potassium tetraphenylborate slurries increase surface area for heterogeneous catalysis, accelerating triphenylborane breakdown. Use 4 wt% slurries in simulated waste solutions and monitor decomposition rates via HPLC. Higher rates correlate with precipitate presence, as shown in enhanced comprehensive catalyst (ECC) studies .

Q. How can multinuclear solid-state NMR resolve cation-π interactions in NaTPB salts?

Apply ²³Na, ³⁹K, ⁸⁷Rb, and ¹³³Cs NMR to analyze alkali metal coordination in M[BPh₄] structures. Isostructural arrangements show metal ions surrounded by four phenyl rings, with chemical shifts indicating cation-π strength. Compare with DFT calculations to validate interaction mechanisms .

Q. What experimental designs optimize NaTPB’s use in cesium/ammonium ion recovery from complex matrices?

Use factorial designs to test parameters like pH, competing ions (e.g., Na⁺, K⁺), and temperature. Precipitate cesium with excess NaTPB, filter, and quantify via gravimetry. EDTA can mask interfering cations (e.g., Mg²⁺, Ca²⁺) during analysis .

Q. Why does the tetraphenylborate assumption fail in solvation free energy models, and how can this be addressed?

The assumption incorrectly presumes similar ion-solvent interactions for tetraphenylarsonium and tetraphenylborate ions. Replace with hybrid cluster-continuum models, incorporating ab initio calculations for ion-DMSO interactions. This approach better predicts solvation free energies (e.g., ΔG for Na⁺ = -108.6 kcal/mol) .

Q. How do solvent mixtures affect NaTPB’s ionic mobility and association constants?

Conductance studies in methanol-water or 2-butoxyethanol-water mixtures reveal that NaTPB remains dissociated (KA ≈ 0). Calculate limiting molar conductance (Λ₀) using Fuoss equations and reference electrolytes (e.g., Bu₄NBPh₄). Viscosity and permittivity changes dominate mobility variations, not ion pairing .

Q. What methodologies enable synthesis of NaTPB-based pharmaceutical salts (e.g., clonidine derivatives)?

Perform anion exchange in deionized water: react clonidine hydrochloride with NaTPB, isolate via crystallization (e.g., acetonitrile), and characterize using XRD and NMR. Optimize yield (76%) by controlling stoichiometry and solvent polarity .

Eigenschaften

IUPAC Name |

sodium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSRCEJMTLMDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4358-26-3 (Parent) | |

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059728 | |

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS] | |

| Record name | Sodium tetraphenylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-66-8 | |

| Record name | Sodium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A96KL5H1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.